S-Nitroso-DL-homocysteine
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Overview
Description
2-Amino-4-nitrososulfanylbutanoic acid is an organic compound belonging to the class of alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon)
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-nitrososulfanylbutanoic acid can be achieved through several methods. One common approach involves the use of a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is then alkylated under basic conditions . The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and the target compound, which is in situ converted to the desired derivative.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis techniques. These methods often employ robust reaction conditions and efficient purification processes to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-nitrososulfanylbutanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or thiols .
Scientific Research Applications
2-Amino-4-nitrososulfanylbutanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a precursor for the synthesis of peptides and proteins. Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Amino-4-nitrososulfanylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzyme activity, influencing various biochemical processes. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Amino-4-nitrososulfanylbutanoic acid include other alpha amino acids and sulfur-containing amino acids. Examples include cysteine, methionine, and homocysteine .
Uniqueness: What sets 2-Amino-4-nitrososulfanylbutanoic acid apart from these similar compounds is its unique nitroso and sulfanyl functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-amino-4-nitrososulfanylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O3S/c5-3(4(7)8)1-2-10-6-9/h3H,1-2,5H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPCKAAAWDCDCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSN=O)C(C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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